molecular formula C18H19N5OS B3560233 N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3560233
M. Wt: 353.4 g/mol
InChI Key: XPDNKBDHYBIFAP-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the acetamide nitrogen, a methyl substituent at the 4-position of the triazole ring, and a pyridin-3-yl moiety at the 5-position of the triazole (Figure 1). Its synthesis likely follows established methods for triazole-thioacetamides, involving alkylation of α-chloroacetamides with triazole-thiol intermediates under basic conditions .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-6-7-15(9-13(12)2)20-16(24)11-25-18-22-21-17(23(18)3)14-5-4-8-19-10-14/h4-10H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDNKBDHYBIFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacologically active properties. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,5-Dimethoxyphenyl)-2-{[4-(4-Methylphenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

  • Differences :
    • The phenyl ring substituent: 3,5-dimethoxy (electron-donating) vs. 3,4-dimethyl (moderately electron-donating).
    • Pyridine position: 4-pyridinyl vs. 3-pyridinyl.
  • Implications :
    • The 3,5-dimethoxy group may enhance solubility but reduce membrane permeability compared to 3,4-dimethyl.
    • Pyridine orientation affects hydrogen bonding and target interactions; 4-pyridinyl may favor planar binding conformations.

N-(3,4-Dimethylphenyl)-2-{[4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

  • Differences :
    • Triazole substituent: 4-ethyl vs. 4-methyl.
    • Pyridine position: 2-pyridinyl vs. 3-pyridinyl.
  • 2-Pyridinyl’s nitrogen position may limit chelation with metal ions in enzyme active sites compared to 3-pyridinyl.

N-[4-(Dimethylamino)Phenyl]-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

  • Differences: Phenyl ring substituent: 4-(dimethylamino) (strong electron-donating) vs. 3,4-dimethyl. Triazole substituent: 4-ethyl vs. 4-methyl.

Data Table: Structural and Functional Comparison

Compound Name Phenyl Substituent Triazole Substituent Pyridine Position Notable Activity (Source)
Target Compound 3,4-dimethyl 4-methyl 3-yl Inferred moderate antimicrobial
N-(3,5-Dimethoxyphenyl)-... 3,5-dimethoxy 4-(4-methylphenyl) 4-yl Not reported
N-(3,4-Dimethylphenyl)-2-{[4-Ethyl-5-(2-Pyridinyl)... 3,4-dimethyl 4-ethyl 2-yl Potential metabolic stability
N-[4-(Dimethylamino)Phenyl]-... 4-(dimethylamino) 4-ethyl 3-yl Enhanced electron interactions
2-((4-Amino-5-(Furan-2-yl)... Varied 4-amino Furan-2-yl 60–70% anti-exudative activity

Biological Activity

N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Structural Overview

The compound features a triazole ring , a pyridine ring , and a sulfanyl group , which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial and Anticancer Properties

Research indicates that compounds containing triazole and pyridine moieties often exhibit significant antimicrobial and anticancer activities. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

A study highlighted the effectiveness of sulfanyltriazoles in overcoming drug-resistant strains of pathogens, suggesting that this compound may similarly possess capabilities to combat resistant infections .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance, compounds related to triazole derivatives have shown IC50 values indicating their effectiveness in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Cell Line IC50 Value (μM) Reference
MCF-76.2
HCT-11627.3

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism in pathogens or cancer cells.
  • Receptor Modulation : It could interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Case Studies

In recent studies, derivatives of triazole compounds have been synthesized and evaluated for their biological activities:

  • Antiviral Activity : Compounds similar to this compound have shown promise in antiviral applications against resistant strains .
  • Antioxidant Potential : Research has indicated that certain derivatives possess high antioxidant activity, which may contribute to their therapeutic effects in oxidative stress-related diseases .

Comparative Analysis

To contextualize the biological activity of this compound within the broader class of triazole-containing compounds:

Compound Name Structural Features Notable Activities
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(phenyl)-4H-triazol-3-yl]sulfanyl}acetamideContains bromine and fluorine substituentsAntimicrobial properties
5-(pyridin-3-yloxy)-1H-imidazoleImidazole ring instead of triazoleAntifungal activity
1-[5-(pyridinyl)triazolyl]-2-propanolDifferent substitution patternPotential anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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